molecular formula C16H13ClN4 B15085667 2-Methylbenzaldehyde (4-chloro-1-phthalazinyl)hydrazone

2-Methylbenzaldehyde (4-chloro-1-phthalazinyl)hydrazone

Cat. No.: B15085667
M. Wt: 296.75 g/mol
InChI Key: GEBDFQRYEICICR-VCHYOVAHSA-N
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Description

2-Methylbenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is a chemical compound with the molecular formula C16H13ClN4 and a molecular weight of 296.762. It is a hydrazone derivative, which means it contains a functional group characterized by the structure R1R2C=NNH2. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbenzaldehyde (4-chloro-1-phthalazinyl)hydrazone typically involves the reaction of 2-methylbenzaldehyde with 4-chloro-1-phthalazinylhydrazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

The process may be optimized for higher yields and purity, and the use of automated equipment can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methylbenzaldehyde (4-chloro-1-phthalazinyl)hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylbenzaldehyde (4-chloro-1-phthalazinyl)hydrazone has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methylbenzaldehyde (4-chloro-1-phthalazinyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylbenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazone moiety allows for versatile chemical transformations, making it valuable in synthetic chemistry and drug discovery .

Properties

Molecular Formula

C16H13ClN4

Molecular Weight

296.75 g/mol

IUPAC Name

4-chloro-N-[(E)-(2-methylphenyl)methylideneamino]phthalazin-1-amine

InChI

InChI=1S/C16H13ClN4/c1-11-6-2-3-7-12(11)10-18-20-16-14-9-5-4-8-13(14)15(17)19-21-16/h2-10H,1H3,(H,20,21)/b18-10+

InChI Key

GEBDFQRYEICICR-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC2=NN=C(C3=CC=CC=C32)Cl

Canonical SMILES

CC1=CC=CC=C1C=NNC2=NN=C(C3=CC=CC=C32)Cl

Origin of Product

United States

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